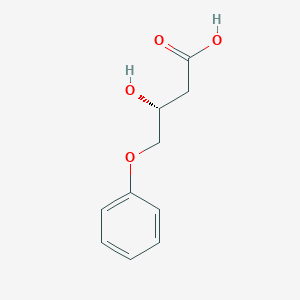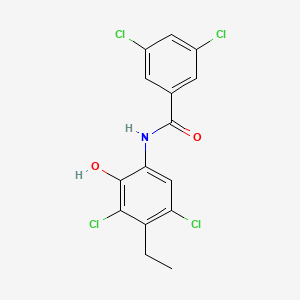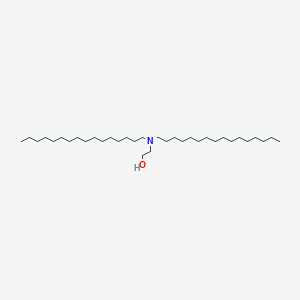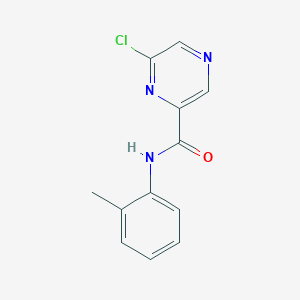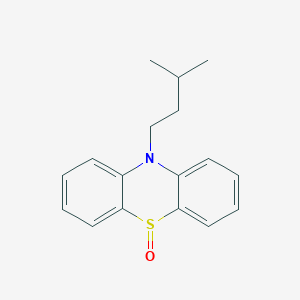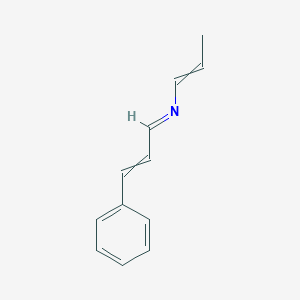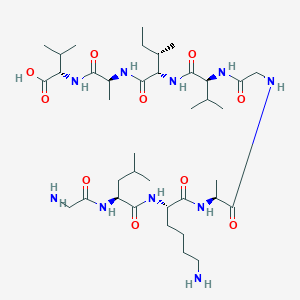
Glycyl-L-leucyl-L-lysyl-L-alanylglycyl-L-valyl-L-isoleucyl-L-alanyl-L-valine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glycyl-L-leucyl-L-lysyl-L-alanylglycyl-L-valyl-L-isoleucyl-L-alanyl-L-valine is a synthetic peptide composed of nine amino acids. This compound is of interest due to its potential applications in various fields such as biochemistry, pharmacology, and materials science. Peptides like this one are often studied for their biological activities and potential therapeutic uses.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-L-leucyl-L-lysyl-L-alanylglycyl-L-valyl-L-isoleucyl-L-alanyl-L-valine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid is attached to a solid resin.
Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.
Coupling: The next amino acid, protected at its amino group, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for each amino acid in the sequence.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
In an industrial setting, the production of peptides like this compound can be scaled up using automated peptide synthesizers. These machines automate the SPPS process, allowing for the efficient and reproducible production of large quantities of peptides.
Analyse Chemischer Reaktionen
Types of Reactions
Glycyl-L-leucyl-L-lysyl-L-alanylglycyl-L-valyl-L-isoleucyl-L-alanyl-L-valine can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the side chains of certain amino acids, such as the sulfur-containing methionine or cysteine residues.
Reduction: Disulfide bonds between cysteine residues can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other residues to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or performic acid can be used under mild conditions.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Amino acid substitution can be achieved using standard SPPS techniques with the desired amino acid derivatives.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of methionine residues can yield methionine sulfoxide, while reduction of disulfide bonds results in free thiol groups.
Wissenschaftliche Forschungsanwendungen
Glycyl-L-leucyl-L-lysyl-L-alanylglycyl-L-valyl-L-isoleucyl-L-alanyl-L-valine has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial or enzyme inhibitory properties.
Medicine: Explored for its potential therapeutic uses, including as a drug delivery vehicle or as a therapeutic agent itself.
Industry: Utilized in the development of new materials, such as hydrogels or nanomaterials, due to its peptide-based structure.
Wirkmechanismus
The mechanism of action of Glycyl-L-leucyl-L-lysyl-L-alanylglycyl-L-valyl-L-isoleucyl-L-alanyl-L-valine depends on its specific application. In biological systems, peptides can interact with various molecular targets, such as enzymes, receptors, or cell membranes. The specific amino acid sequence of the peptide determines its binding affinity and specificity for these targets. For example, peptides can inhibit enzyme activity by binding to the active site or modulate receptor activity by mimicking natural ligands.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Glycyl-L-leucyl-L-phenylalanyl-L-alanylglycyl-L-valyl-L-isoleucyl-L-alanyl-L-valine: Similar in structure but contains phenylalanine instead of lysine.
Glycyl-L-leucyl-L-lysyl-L-alanylglycyl-L-valyl-L-isoleucyl-L-alanyl-L-phenylalanine: Similar in structure but contains phenylalanine instead of valine.
Uniqueness
Glycyl-L-leucyl-L-lysyl-L-alanylglycyl-L-valyl-L-isoleucyl-L-alanyl-L-valine is unique due to its specific amino acid sequence, which imparts distinct chemical and biological properties. The presence of lysine, for example, introduces a positively charged side chain that can influence the peptide’s solubility, binding interactions, and overall stability.
Eigenschaften
CAS-Nummer |
189937-17-5 |
|---|---|
Molekularformel |
C38H70N10O10 |
Molekulargewicht |
827.0 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]hexanoyl]amino]propanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C38H70N10O10/c1-11-22(8)31(37(56)43-24(10)33(52)47-30(21(6)7)38(57)58)48-36(55)29(20(4)5)46-28(50)18-41-32(51)23(9)42-34(53)25(14-12-13-15-39)45-35(54)26(16-19(2)3)44-27(49)17-40/h19-26,29-31H,11-18,39-40H2,1-10H3,(H,41,51)(H,42,53)(H,43,56)(H,44,49)(H,45,54)(H,46,50)(H,47,52)(H,48,55)(H,57,58)/t22-,23-,24-,25-,26-,29-,30-,31-/m0/s1 |
InChI-Schlüssel |
VCMBNKXWQHGCSO-DUSGBZEHSA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)CN |
Kanonische SMILES |
CCC(C)C(C(=O)NC(C)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(C(C)C)NC(=O)CNC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2-Ethoxyethyl)-6,6-dimethylbicyclo[3.1.1]hept-2-ene](/img/structure/B14252905.png)
![3-Nitrobicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B14252910.png)

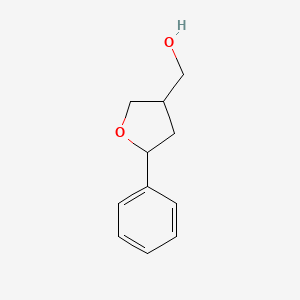
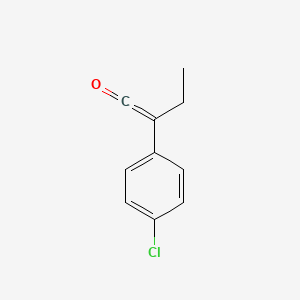
![10-[4-(4-Pentylcyclohexyl)phenoxy]decane-1-thiol](/img/structure/B14252942.png)
